molecular formula C15H19N3O2S B11174265 3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11174265
M. Wt: 305.4 g/mol
InChI Key: SARNQXOPVIGURV-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid with appropriate amine derivatives. The process often includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually require a solvent like dichloromethane and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(pentan-3-yl)benzamide
  • 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-benzamide

Uniqueness

3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H19N3O2S/c1-4-10(5-2)14-17-18-15(21-14)16-13(19)11-7-6-8-12(9-11)20-3/h6-10H,4-5H2,1-3H3,(H,16,18,19)

InChI Key

SARNQXOPVIGURV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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